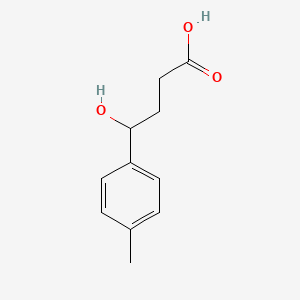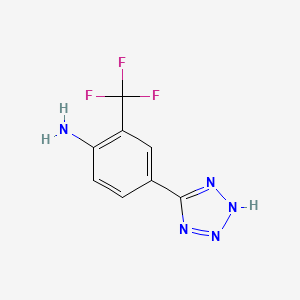
4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H6F3N5 and its molecular weight is 229.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Detection of Aniline Vapor
A study by Jiao et al. (2017) focused on a fluorescent probe, which includes 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline, for detecting aniline vapor. This probe, due to its structure and properties, was found highly effective in sensing aniline vapor with remarkable sensitivity and selectivity. The probe's efficiency is attributed to its ability to undergo a Schiff base reaction and a synergistic effect involving chemical reaction and photoinduced electron transfer processes. This application is significant in environmental control and addressing human diseases related to aniline exposure (Jiao et al., 2017).
Electroluminescence Application
Vezzu et al. (2010) reported the use of compounds including this compound in the synthesis of platinum complexes with potential applications in electroluminescence. These complexes demonstrated impressive performance in organic light-emitting diode (OLED) devices, showcasing the utility of this compound in advanced electronic and optoelectronic applications (Vezzu et al., 2010).
Synthesis of Quinazoline and Fused Isoindolinone
A 2021 study by Wu et al. presented a method using this compound as a transient directing group in a ruthenium(II)-catalyzed reaction. This process facilitated the efficient synthesis of complex organic structures like quinazoline and fused isoindolinone, which are valuable in pharmaceutical and organic chemistry (Wu et al., 2021).
Crystal Structure and Computational Studies
Slyvka et al. (2019) conducted a study involving the crystal structure analysis of a compound derived from this compound. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which is essential in material science and molecular engineering (Slyvka et al., 2019).
Organic Photocatalysis
A study by Saritha et al. (2021) explored the use of this compound in the field of organic photocatalysis. The research demonstrated the effectiveness of this compound in the arylation of 2H-indazole derivatives, highlighting its potential in facilitating various chemical transformations in synthetic organic chemistry (Saritha et al., 2021).
Propiedades
IUPAC Name |
4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)5-3-4(1-2-6(5)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWIXJDEXUZJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)
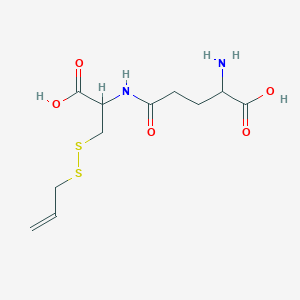
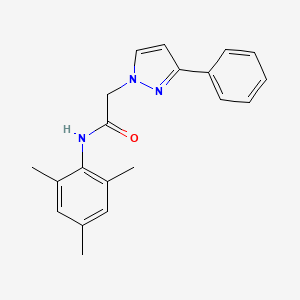

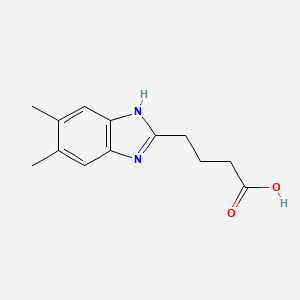
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)
